molecular formula C12H15NO2 B2606085 (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester CAS No. 340269-79-6

(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester

Cat. No.: B2606085
CAS No.: 340269-79-6
M. Wt: 205.257
InChI Key: HUSNZWYHFRIZPG-SCZZXKLOSA-N
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Description

(±)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester is a partially saturated quinoline derivative featuring a methyl group at position 2 and a carboxylic acid methyl ester at position 3. The cis configuration of the methyl and ester groups may confer unique conformational stability, impacting its reactivity and applications in pharmacological or material sciences.

Properties

IUPAC Name

methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSNZWYHFRIZPG-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aniline derivative with an aldehyde, followed by cyclization and esterification steps. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives with different substitution patterns.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Biological Activities

Research indicates that (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester exhibits several biological activities:

  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antioxidant Activity : It shows promise as an antioxidant, which could be beneficial in preventing oxidative stress-related damage in cells.
  • Pharmacological Potential : Various studies have explored its interaction with biological targets, indicating its potential role in drug design and development.

Synthetic Applications

The synthesis of this compound can be achieved through several methods:

  • Pictet–Spengler Reaction : This method is often used for constructing tetrahydroquinoline derivatives. The reaction involves the condensation of tryptamine derivatives with aldehydes or ketones.
  • Bischler–Nepieralski Cyclization : This cyclization technique is employed to synthesize isoquinoline derivatives from appropriate precursors.

Case Studies

Several studies have documented the synthesis and application of this compound:

  • Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .
  • Synthesis of Derivatives : Research has shown that modifying the structure of this compound can lead to derivatives with enhanced biological activity. For example, derivatives synthesized through Bischler–Nepieralski cyclization exhibited improved binding affinity to specific receptors .

Mechanism of Action

The mechanism of action of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

a. Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1)

  • Core Structure: Fully aromatic quinoline vs. partially saturated tetrahydroquinoline in the target compound.
  • Substituents : A 4-R-phenyl group at position 2 vs. a methyl group in the target.
  • Synthesis: Both involve esterification steps, but YS-1 is derived from a phenyl-substituted precursor, whereas the target compound likely originates from a tetrahydroquinoline intermediate .
  • Applications : YS-1’s synthesis highlights the role of ester groups in modulating solubility for biological assays, suggesting similar utility for the target compound.

b. 2-Chloro-6-methylpyrimidine-4-carboxylic acid

  • Core Structure: Pyrimidine vs. quinoline, resulting in distinct electronic and steric profiles.
  • Functional Groups: Chlorine and methyl substituents vs. the tetrahydroquinoline’s methyl and ester groups.
  • Applications: Pyrimidine derivatives are often used as intermediates in drug synthesis (e.g., antivirals), whereas quinoline esters may target neurological or anti-inflammatory pathways .
Methyl Ester-Containing Compounds

a. Fatty Acid Methyl Esters (FAMEs)

  • Examples: Palmitic, stearic, and linoleic acid methyl esters ().
  • Structural Contrast: Linear aliphatic chains vs. the cyclic tetrahydroquinoline core.
  • Analytical Methods: FAMEs are routinely analyzed via GC-MS due to their volatility, whereas quinoline esters may require HPLC for purity assessment (e.g., YS-1 in ) .

b. Diterpene Methyl Esters (e.g., Sandaracopimaric acid methyl ester)

  • Core Structure: Complex bicyclic diterpenes vs. planar tetrahydroquinoline.
  • Applications: Plant-derived diterpene esters are studied for antimicrobial properties, while synthetic quinoline esters may focus on receptor-binding or catalytic roles .
Functional Group Comparisons
  • Cis Configuration : Unlike trans-configured esters (e.g., E/Z-communic acid methyl esters in ), the cis arrangement in the target compound could influence molecular packing in solid-state applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Ester Position Key Applications/Findings References
Target Compound Tetrahydroquinoline 2-Methyl, 4-COOCH3 4 Hypothetical CNS agents
YS-1 Quinoline 2-(4-R-phenyl), 4-COOCH3 4 Kinase inhibitor synthesis
Sandaracopimaric acid methyl ester Diterpene Bicyclic framework Variable Antimicrobial studies
Palmitic acid methyl ester Aliphatic chain C16 chain Terminal Biofuel component, GC-MS standard
8-O-Acetylshanzhiside methyl ester Iridoid glycoside Acetyl, glycosyl groups Multiple Neuropharmacology reference

Biological Activity

(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester, also known as NX73979, is a compound of significant interest in medicinal chemistry due to its structural similarity to various bioactive molecules. This compound belongs to the tetrahydroquinoline (THQ) class, which has been extensively studied for its diverse biological activities, including neuroprotective effects, antimicrobial properties, and potential applications in treating neurodegenerative diseases.

The chemical structure of this compound can be represented by the following identifiers:

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
IUPAC Name methyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
PubChem CID 50853311

Biological Activity Overview

Research indicates that THQ derivatives exhibit a wide range of biological activities. The following sections summarize the findings related to the biological activity of this compound.

Neuroprotective Effects

Studies have shown that THQ analogs can act as neuroprotective agents. A review highlighted that certain compounds within this class may help mitigate the effects of neurodegenerative disorders such as Alzheimer's disease. For instance, compounds structurally similar to (+/-)-cis-2-Methyl-1,2,3,4-tetrahydroquinoline have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients .

Antimicrobial Properties

Tetrahydroquinolines have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit various bacterial strains and fungi. For example, certain THQ derivatives have shown promising results against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of THQ analogs are noteworthy. Research indicates that these compounds may reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. Additionally, their antioxidant properties may contribute to cellular protection against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of THQ derivatives:

  • Neuroprotective Study : In a study examining the effects of THQ on neuronal cells exposed to oxidative stress, it was found that specific derivatives could significantly reduce cell death and improve cell viability by modulating oxidative stress pathways .
  • Antimicrobial Efficacy : A comparative study tested various THQ derivatives against common pathogens. Results indicated that certain modifications in the chemical structure enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline derivatives on human cancer cell lines. The findings suggested selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester, and how do reaction conditions influence stereochemical outcomes?

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine GC-MS (for ester identification; see ) and ¹H/¹³C NMR (for stereochemical confirmation). For example:
  • GC-MS : Compare retention times to known methyl ester standards (e.g., hexadecanoic acid methyl ester at ~18.5 min, as in ) .
  • NMR : Key signals include the methyl ester carbonyl (~3.7 ppm in ¹H NMR, ~170 ppm in ¹³C NMR) and tetrahydroquinoline protons (δ 1.5–2.5 ppm for methyl groups). used NMR to confirm substituent positions in similar quinolines .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Despite limited hazard data for this specific compound, general quinoline/ester handling guidelines apply:
  • Use fume hoods to avoid inhalation of vapors ( recommends ventilation for similar compounds) .
  • Wear nitrile gloves and safety goggles; avoid skin contact due to potential ester hydrolysis to carboxylic acids () .

Advanced Research Questions

Q. How can the racemic mixture of this compound be resolved to isolate enantiomers for biological activity studies?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution using esterases. ’s FAME analysis in biofilms suggests chiral stationary phases could separate enantiomers . For mechanistic studies, X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) may confirm absolute configuration.

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

  • Methodological Answer :
  • pH Buffering : Maintain pH 7.4 to minimize ester hydrolysis ( notes ester stability in neutral conditions) .
  • Lyophilization : Store lyophilized samples at -20°C; reconstitute in DMSO (≤1% v/v) to prevent aggregation.
  • Degradation Monitoring : Use LC-MS to track hydrolysis products (e.g., free carboxylic acid) over time (as in ’s enzyme assays) .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s reactivity in downstream reactions?

  • Methodological Answer : Substituent effects can be studied via computational modeling (DFT for electron density maps) and competitive reaction assays . shows that hydroxyl groups enhance hydrogen bonding in quinoline derivatives, while methoxy groups improve lipophilicity . For example:
  • Replace the methyl ester with a tert-butyl ester to assess steric effects in nucleophilic acyl substitution.
  • Compare reaction rates in Pd-catalyzed couplings () with/without electron-donating groups .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different synthetic routes?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps. For Pd-catalyzed routes ( ), ligand effects (e.g., PCy₃ vs. PPh₃) may alter oxidative addition rates . Contradictions in yields/stereoselectivity could arise from solvent polarity (DMF vs. toluene) or trace moisture (hydrolyzing intermediates).

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